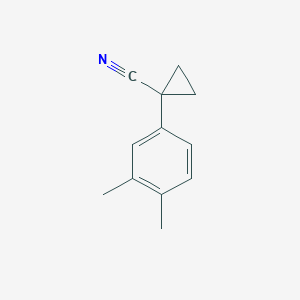

1-(3,4-dimethylphenyl)Cyclopropanecarbonitrile

Beschreibung

1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile is a cyclopropane derivative featuring a nitrile (-CN) functional group and a 3,4-dimethylphenyl substituent. This compound is structurally analogous to other aryl-substituted cyclopropanecarbonitriles but distinguishes itself through the electron-donating methyl groups at the 3- and 4-positions of the phenyl ring. Such substitutions influence electronic, steric, and solubility properties, making it relevant in pharmaceutical and agrochemical research .

These analogs are typically used in medicinal chemistry for scaffold diversification and as intermediates in synthesizing bioactive molecules .

Eigenschaften

Molekularformel |

C12H13N |

|---|---|

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

1-(3,4-dimethylphenyl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C12H13N/c1-9-3-4-11(7-10(9)2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 |

InChI-Schlüssel |

FLVHAWPPNGHUQI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C2(CC2)C#N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), to form the corresponding nitrile. The reaction typically requires heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(3,4-dimethylphenyl)Cyclopropanecarbonitrile may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethylphenyl)Cyclopropanecarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-(3,4-dimethylphenyl)Cyclopropanecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropane ring and nitrile group can participate in various chemical reactions, affecting the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 1-(3,4-dimethylphenyl)cyclopropanecarbonitrile with key analogs, focusing on structural features, physicochemical properties, and applications:

Key Observations:

Substituent Effects: Electron-Donating vs. Hydrophobicity: Chlorinated derivatives (e.g., 1-(3,4-dichlorophenyl)cyclopropanecarbonitrile) exhibit higher logP values due to Cl atoms, suggesting greater lipophilicity than methyl-substituted analogs .

Ring Size and Strain :

- Cyclopropane rings introduce significant angle strain, enhancing reactivity in ring-opening reactions. Cyclobutane and cyclopentane analogs (e.g., 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile) reduce strain but may compromise rigidity .

Safety and Handling :

- Chlorinated derivatives require stringent safety measures (e.g., GHS-compliant protocols for inhalation risks), whereas methyl-substituted compounds may pose fewer acute hazards .

Applications :

- Pharmaceuticals : Fluorinated cyclopentane derivatives (e.g., 1-(3,5-difluorophenyl)cyclopentanecarbonitrile) are explored for improved metabolic stability in drug candidates .

- Agrochemicals : Chlorinated cyclopropane nitriles serve as intermediates in pesticide synthesis .

Research Findings and Data Gaps

- Synthetic Routes : The 3,4-dimethylphenyl variant is likely synthesized via cyclopropanation of pre-functionalized styrene derivatives, analogous to methods for 1-(3,5-dimethylphenyl)cyclopropane-1-carbonitrile .

- Solubility and Stability : Direct data on solubility and thermal stability of the 3,4-dimethylphenyl compound are lacking, though methyl groups are expected to improve solubility in organic solvents compared to halogenated analogs.

- Biological Activity: No direct studies are reported, but methyl-substituted aryl nitriles are often explored for kinase inhibition or as protease inhibitors due to their tunable electronic properties .

Biologische Aktivität

1-(3,4-dimethylphenyl)cyclopropanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13N

- Molecular Weight : 173.24 g/mol

- IUPAC Name : 1-(3,4-dimethylphenyl)cyclopropanecarbonitrile

- Canonical SMILES : CC1=CC(=C(C=C1C)C#N)C2CC2

Synthesis Methods

The synthesis of 1-(3,4-dimethylphenyl)cyclopropanecarbonitrile typically involves cyclopropanation reactions using various reagents. One common method includes the use of diazomethane or other cyclopropanating agents in the presence of a suitable catalyst.

Anticancer Properties

Research has indicated that 1-(3,4-dimethylphenyl)cyclopropanecarbonitrile exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| PC-3 (prostate cancer) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed as a potential antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

The biological activity of 1-(3,4-dimethylphenyl)cyclopropanecarbonitrile is thought to be mediated through several pathways:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential leading to programmed cell death.

- Inhibition of Kinases : It may inhibit specific kinases involved in cell proliferation pathways.

- Disruption of Bacterial Cell Wall Synthesis : The nitrile group may interfere with bacterial cell wall synthesis mechanisms.

Case Study 1: Anticancer Efficacy in Animal Models

A study evaluated the anticancer efficacy of this compound in xenograft models using MCF-7 cells. Treatment with 1-(3,4-dimethylphenyl)cyclopropanecarbonitrile resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy was tested against clinical isolates from patients with infections. The results showed that the compound effectively inhibited growth at concentrations that are achievable in vivo, suggesting its potential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.